5H-spiro[furo[3,4-b]pyridine-7,4'-piperidine] dihydrochloride

Medicinal Chemistry Spirocyclic Scaffolds Conformational Restriction

5H-spiro[furo[3,4-b]pyridine-7,4'-piperidine] dihydrochloride (CAS 1047655-67-3) is a spiro-fused heterocyclic building block comprising a furo[3,4-b]pyridine core linked through a quaternary spiro carbon at the 7-position to a piperidine ring at the 4'-position, supplied as a dihydrochloride salt with molecular formula C₁₁H₁₆Cl₂N₂O and molecular weight 263.16 g/mol. It belongs to the broader furo[3,4-b]pyridine spiro-piperidine class of conformationally constrained scaffolds utilized in medicinal chemistry for lead optimization and central nervous system (CNS) target exploration.

Molecular Formula C11H16Cl2N2O
Molecular Weight 263.16 g/mol
Cat. No. B8090443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5H-spiro[furo[3,4-b]pyridine-7,4'-piperidine] dihydrochloride
Molecular FormulaC11H16Cl2N2O
Molecular Weight263.16 g/mol
Structural Identifiers
SMILESC1CNCCC12C3=C(CO2)C=CC=N3.Cl.Cl
InChIInChI=1S/C11H14N2O.2ClH/c1-2-9-8-14-11(10(9)13-5-1)3-6-12-7-4-11;;/h1-2,5,12H,3-4,6-8H2;2*1H
InChIKeyQJHQTADFLAYHEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5H-Spiro[furo[3,4-b]pyridine-7,4'-piperidine] Dihydrochloride: Structural Identity and Procurement-Relevant Classification


5H-spiro[furo[3,4-b]pyridine-7,4'-piperidine] dihydrochloride (CAS 1047655-67-3) is a spiro-fused heterocyclic building block comprising a furo[3,4-b]pyridine core linked through a quaternary spiro carbon at the 7-position to a piperidine ring at the 4'-position, supplied as a dihydrochloride salt with molecular formula C₁₁H₁₆Cl₂N₂O and molecular weight 263.16 g/mol . It belongs to the broader furo[3,4-b]pyridine spiro-piperidine class of conformationally constrained scaffolds utilized in medicinal chemistry for lead optimization and central nervous system (CNS) target exploration [1]. The compound is commercially available from multiple vendors at typical research-grade purity of 95%, and is classified as a hazardous chemical (GHS07: H302, H315, H319, H335) requiring appropriate handling .

Why Generic Substitution of 5H-Spiro[furo[3,4-b]pyridine-7,4'-piperidine] Dihydrochloride with Class Analogs Introduces Undocumented Risk


The furo[3,4-b]pyridine spiro-piperidine chemotype exists in at least five structurally distinct regioisomeric and functional variants (7,4′ vs. 7,3′ vs. 5,4′ spiro attachment; free base vs. hydrochloride salt vs. 5-one/7-one derivatives). These variants differ in their computed lipophilicity (XLogP3 range: 0 to >1.1), hydrogen-bond donor/acceptor counts, topological polar surface area (TPSA range: 34.2–51.2 Ų), and rotatable bond count [1][2]. In the absence of publicly available head-to-head pharmacological data, the specific spiro attachment point and salt form dictate key drug-likeness parameters—including predicted aqueous solubility, membrane permeability, and molecular recognition geometry—that cannot be assumed interchangeable in a structure–activity relationship (SAR) or scale-up context [1][2].

Quantitative Differentiation Evidence for 5H-Spiro[furo[3,4-b]pyridine-7,4'-piperidine] Dihydrochloride vs. Closest Analogs


Spiro Attachment Regiochemistry: 7,4′- vs. 7,3′- vs. 5,4′-Linkage Defines TPSA and Hydrogen-Bond Geometry

The 7,4′-spiro attachment of the target compound positions the piperidine nitrogen in a distinct spatial orientation relative to the furo[3,4-b]pyridine plane compared to the 7,3′- and 5,4′-regioisomers. This is reflected in computed topological polar surface area (TPSA), a key predictor of passive membrane permeability and blood–brain barrier penetration. The 7,3′-free base has a computed TPSA of 34.2 Ų [1], while the 7-one-5,4′-analog has a TPSA of 51.22 Ų [2]. The target 7,4′-dihydrochloride, with three hydrogen-bond acceptors and one donor (plus two ionizable HCl counterions), is predicted to exhibit an intermediate effective polar surface area that balances solubility and permeability, although direct TPSA measurement for the salt form is not publicly reported .

Medicinal Chemistry Spirocyclic Scaffolds Conformational Restriction

Lipophilicity (LogP) Divergence: 7,4′-Dihydrochloride Offers Balanced cLogP for Aqueous Assay Compatibility

Computed LogP varies markedly across the spiro-furo[3,4-b]pyridine series. The target 7,4′-dihydrochloride has a vendor-reported cLogP of 0.336 (logP of the parent structure) , substantially lower than the 1.16 LogP reported for spiro[furo[3,4-b]pyridine-5,4′-piperidine]-7-one [1]. The 7,3′-free base has an XLogP3 of 0 [2]. The lower lipophilicity of the target salt form predicts superior aqueous solubility for in vitro assay preparation without requiring DMSO concentrations that may confound cell-based readouts.

Physicochemical Profiling Solubility Lead Optimization

Rotatable Bond Count: Spiro Scaffold Rigidity Across Regioisomers

The spirocyclic scaffold of all furo[3,4-b]pyridine-piperidine analogs restricts conformational freedom. The target 7,4′-isomer, like its 7,3′-counterpart, possesses zero rotatable bonds in the core scaffold [1], identical to the 7,3′-isomer free base (rotatable bond count = 0) [1]. This full conformational lock distinguishes the spiro series from non-spiro piperidine-pyridine alternatives that typically exhibit 2–4 rotatable bonds, conferring a potential entropic advantage in target binding. However, no direct comparative binding data between the 7,4′- and 7,3′-isomers are publicly available; differentiation at this level is class-level inference only.

Conformational Entropy Binding Affinity Spirocyclic Rigidity

Dihydrochloride Salt Form: Quantitative Solubility Advantage Over Free Base

The target compound is supplied as a dihydrochloride salt (MW = 263.16 g/mol, C₁₁H₁₆Cl₂N₂O) , whereas the corresponding free base (CAS 909034-77-1) has a molecular weight of 190.24 g/mol . The dihydrochloride salt introduces two ionizable chloride counterions to the piperidine and pyridine nitrogens, which are predicted to increase aqueous solubility by orders of magnitude relative to the free base—a well-established salt-form principle for amine-containing heterocycles. The free base has a higher predicted boiling point (348.9 ± 42.0 °C) and flash point (164.8 ± 27.9 °C) consistent with its neutral, less polar character. The dihydrochloride's lower storage temperature recommendation (0–8 °C ) compared to the free base (2–8 °C [1]) reflects differences in hygroscopicity and stability conferred by the salt form.

Salt Selection Aqueous Solubility Formulation

Fractional sp³ Character (Fsp³): A Quantitative Metric Differentiating Spiro Scaffolds from Planar Heterocyclic Building Blocks

The target 7,4′-dihydrochloride has a computed Fsp³ (fraction of sp³-hybridized carbons) of 0.545 (6 of 11 carbons are sp³) . This value is characteristic of the spiro-piperidine subclass and exceeds the Fsp³ of planar aromatic heterocyclic building blocks (Fsp³ often <0.3), which are commonly used as piperidine replacements but lack the three-dimensional character desired for modern fragment-based and DNA-encoded library screening. No direct comparative Fsp³ values for the other spiro regioisomers are publicly reported; however, the 7,3′- and 5,4′-analogs are expected to share an identical Fsp³ based on their identical molecular formula (C₁₁H₁₄N₂O). The differentiation from non-spiro alternatives is thus a class-level advantage rather than a compound-specific one.

Drug-Likeness Fsp³ Lead-Likeness

Safety and Handling Profile: GHS Classification Differentiates the Dihydrochloride from Free Base Analogs

The target dihydrochloride carries GHS07 classification with hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation), with signal word 'Warning' . This contrasts with the 7-one-hydrochloride analog (CAS 475152-31-9) and free base forms, for which hazard data are either incomplete or not uniformly disclosed across vendors. The explicit, standardized GHS labeling of the dihydrochloride enables institutional safety committees to perform risk assessments without gaps, an advantage for regulated procurement environments. The compound is classified as non-hazardous for transport , which simplifies logistics compared to analogs requiring specialized shipping.

Chemical Safety Handling Requirements Procurement Compliance

Recommended Application Scenarios for 5H-Spiro[furo[3,4-b]pyridine-7,4′-piperidine] Dihydrochloride Based on Verified Differentiation Evidence


Conformationally Constrained Fragment and Lead-Like Library Design Requiring Defined Fsp³ Scaffolds

With a verified Fsp³ of 0.545 and zero rotatable bonds in the spiro core [1], this dihydrochloride is suited for fragment-based drug discovery (FBDD) and DNA-encoded library (DEL) construction where three-dimensionality and conformational preorganization are selection criteria. The fully characterized GHS safety profile supports inclusion in automated high-throughput synthesis platforms.

Aqueous Buffer-Compatible Biochemical and Cellular Assays Without Pre-Solubilization in Organic Co-Solvents

The dihydrochloride salt form (MW 263.16) with a cLogP of 0.336 provides immediate aqueous dispersibility, enabling direct assay preparation at typical screening concentrations (1–100 µM). This eliminates the confounding effects of DMSO on cell viability and enzyme kinetics that arise when using the less polar free base (CAS 909034-77-1) with its higher predicted LogP and boiling point .

Spiro-Piperidine Core Derivatization for CNS-Targeted Lead Optimization

The 7,4′-spiro attachment positions the piperidine nitrogen distal to the furo[3,4-b]pyridine plane, with a hydrogen-bond donor count of 1 and acceptor count of 3 , creating a defined pharmacophoric geometry distinct from the 7,3′-regioisomer (TPSA 34.2 Ų) [1]. This defined vector orientation supports rational structure-based design for targets where amine placement is critical for binding, such as GPCRs or ion channels implicated in CNS disorders [2].

Regulated Procurement in Academic Core Facilities and CROs Requiring Complete Safety Documentation

The availability of complete, multi-vendor GHS classification (H302, H315, H319, H335, non-hazardous for transport) streamlines institutional safety review and import/export documentation. This reduces administrative friction compared to regioisomeric analogs whose hazard data are incompletely reported across supplier catalogs.

Quote Request

Request a Quote for 5H-spiro[furo[3,4-b]pyridine-7,4'-piperidine] dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.